(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride
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Overview
Description
(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a piperazine ring, and a methanone group, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of action
The compound contains a thiazole ring, which is a common structural motif in many biologically active compounds . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Mode of action
Thiazole derivatives often exert their effects by interacting with specific proteins or enzymes, altering their function and leading to changes in cellular processes .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Given the wide range of activities associated with thiazole derivatives, it’s likely that the compound could influence multiple pathways .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s absorption, distribution, metabolism, and excretion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride typically involves multiple steps, including the formation of the thiazole ring, the piperazine ring, and the final coupling of these components. Common synthetic routes may include:
Formation of the Thiazole Ring: This step often involves the reaction of 4-methoxyphenylamine with a thioamide under acidic conditions to form the thiazole ring.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihalide.
Coupling Reaction: The final step involves coupling the thiazole and piperazine rings with a methanone group, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy and methylthio groups can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloromethcathinone: A stimulant drug with a similar structural motif but different pharmacological properties.
4-Methylmethcathinone: Another stimulant with a comparable structure but distinct effects and applications.
Uniqueness
(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride is unique due to its combination of a thiazole ring, piperazine ring, and methanone group, which confer specific chemical reactivity and biological activity not found in other similar compounds.
Properties
IUPAC Name |
[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-(2-methylsulfanylphenyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S2.ClH/c1-28-18-9-7-17(8-10-18)20-16-30-22(24-20)15-25-11-13-26(14-12-25)23(27)19-5-3-4-6-21(19)29-2;/h3-10,16H,11-15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNJVPQLQNLWJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC=CC=C4SC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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